N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester
Description
N-Alpha-carbobenzoxy-L-aspartic acid alpha,beta-dimethyl ester (CAS: 35909-93-4) is a protected derivative of L-aspartic acid, featuring a carbobenzoxy (Cbz or Z) group at the α-amino position and methyl esters at both the α- and β-carboxylic acid groups (Fig. 1). Its molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol . This compound is widely used in peptide synthesis as a building block, where the dual methyl ester protection enhances stability against hydrolysis during coupling reactions. The carbobenzoxy group is typically removed via hydrogenolysis, allowing selective deprotection without affecting the methyl esters . Commercial samples are available at ≥95% purity, making it a reliable reagent for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
dimethyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDSGUUJTVECEP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester typically involves the esterification of N-Alpha-carbobenzoxy-l-aspartic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions.
Major Products Formed
Hydrolysis: N-Alpha-carbobenzoxy-l-aspartic acid.
Reduction: L-aspartic acid alpha,beta-dimethyl ester.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of N-Alpha-carbobenzoxy-L-aspartic acid alpha,beta-dimethyl ester is in peptide synthesis . It acts as a key building block for synthesizing various peptides and proteins, which are essential in biochemical research and drug development. The compound's ability to form peptide bonds allows it to be integrated into longer peptide chains, facilitating the study of peptide structure-function relationships.
In pharmaceutical development, this compound is explored for its potential as a substrate or inhibitor in enzymatic reactions involving aspartate metabolism. Its structural similarity to L-aspartic acid allows it to interact with various neurotransmitter receptors, which may have implications for treating neurological disorders.
Case Study: Neuroprotective Properties
Research indicates that compounds similar to L-aspartic acid can influence synaptic transmission, providing insights into their role in neurological health. Studies have shown that derivatives like this compound can exhibit neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease.
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry, where it serves as an activated ester for amide formation reactions. Its unique chemical structure allows for chemoselective reactions that are crucial in synthesizing pharmaceutically relevant amides.
Table: Synthetic Methods Overview
| Method Description | Key Features |
|---|---|
| Lipase-catalyzed reactions | Enables selective synthesis of amides |
| Condensation reactions with various amines | High yields of desired products |
| Use in radioiodination for peptide synthesis | Facilitates the creation of labeled compounds for research |
Research Insights
Recent studies have focused on the biological evaluation of compounds derived from this compound, revealing promising results in terms of their inhibitory activities against key enzymes like acetylcholinesterase. This suggests potential therapeutic applications for cognitive disorders associated with enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications of other functional groups. The protected amino group can later be deprotected under specific conditions, such as catalytic hydrogenation, to yield the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between N-Alpha-carbobenzoxy-L-aspartic acid alpha,beta-dimethyl ester and analogous compounds:
Key Findings from Comparative Analysis:
Ester Group Influence on Reactivity and Stability: Methyl esters (as in the target compound) offer milder deprotection conditions compared to benzyl esters, which require strong acids or hydrogenolysis . This makes the target compound more versatile in stepwise syntheses. Benzyl esters (e.g., L-aspartic acid dibenzyl ester tosylate) confer higher lipophilicity, favoring membrane permeability in drug design but complicating purification due to low aqueous solubility .
Protecting Group Strategies: Carbobenzoxy (Z) and Fmoc groups are orthogonal: Z is removed via hydrogenolysis, while Fmoc is cleaved under basic conditions (e.g., piperidine). The choice depends on synthesis workflow compatibility . Tosylate salts (e.g., L-aspartic acid dibenzyl ester tosylate) enhance crystallinity, aiding purification but introducing counterion-related side reactions .
Biological Activity :
- Carbobenzoxy-protected aspartic acid derivatives with benzyl esters (e.g., N-carbobenzyloxy-L-aspartic acid β-benzyl ester) exhibit potent topoisomerase IIα inhibition (IC₅₀ = 0.8–1.2 μM), whereas methyl ester analogs like the target compound are primarily used for synthetic utility rather than direct bioactivity .
Synthetic Utility :
- The target compound’s dual methyl ester protection prevents aspartimide formation, a common side reaction in peptide synthesis involving aspartic acid .
- In contrast, single-ester derivatives (e.g., Z-Asp(OMe)-OH) are prone to intramolecular cyclization under basic conditions, limiting their use in long-chain peptide assembly .
Biological Activity
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester (also referred to as Z-L-Asp-OMe) is a synthetic derivative of aspartic acid that has garnered attention in various biological and pharmacological studies. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C14H17NO6
- Molecular Weight: 295.29 g/mol
- CAS Number: 35909-93-4
- SMILES Notation: COC(=O)C@HNC(=O)OCc1ccccc1
The compound features a carbobenzoxy protecting group and two methyl esters at the alpha and beta positions, which influence its solubility and biological interactions.
This compound acts primarily through modulation of neurotransmitter systems, particularly involving glutamate pathways. Research indicates that aspartate plays a crucial role in neurotransmission by acting as an excitatory neurotransmitter in the central nervous system. The compound's structural modifications enhance its stability and bioavailability compared to natural aspartic acid.
Neurotransmission
- Role in Neurotransmission: L-aspartate is involved in the glutamate-glutamine cycle, which is essential for maintaining synaptic function and energy metabolism in neurons .
- Potential Neuroprotective Effects: Studies suggest that derivatives like Z-L-Asp-OMe may exert neuroprotective effects by modulating excitatory neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of various aspartic acid derivatives, including Z-L-Asp-OMe.
Case Studies
-
Cancer Cell Lines: A series of studies evaluated the antiproliferative effects of N-(carbobenzyloxy)-l-aspartic acid derivatives against several cancer cell lines:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MGC-803 (gastric cancer)
- MCF-7 (breast cancer)
- Topoisomerase Inhibition: Some derivatives exhibited inhibitory activity against topoisomerases I and IIα, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in rapidly dividing cancer cells, further supporting their potential as anticancer agents .
Table: Summary of Biological Activities
Future Directions
Research on this compound is still evolving. Future studies should focus on:
- In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Insights: Further elucidation of its mechanisms at the molecular level, particularly concerning neuroprotection and anticancer activities.
- Clinical Trials: Exploration of its potential applications in treating neurological disorders and various cancers.
Q & A
Q. What chromatographic and spectroscopic methods are recommended for purifying and validating the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is effective for purification. Purity validation should combine thin-layer chromatography (TLC) with GC-MS analysis. For GC-MS, use a non-polar column (e.g., DB-5MS) and electron ionization (EI) to compare retention times and fragmentation patterns against known standards (e.g., methyl esters of long-chain fatty acids as in ). FTIR can confirm ester carbonyl stretches (~1740 cm⁻¹) and Cbz-protected amine bands (~1690 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the sulfenylation step in aspartic acid derivative synthesis?
- Methodological Answer : Stereoselectivity in sulfenylation is influenced by the choice of disulfide reagent and base. For example, using bulky disulfides like (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide with n-BuLi promotes the formation of the (2R,3R)-sulfide isomer due to steric and electronic effects. Kinetic control via low-temperature conditions (-78°C) further minimizes epimerization. Chiral HPLC or polarimetry should be employed to quantify enantiomeric excess .
Q. What mechanistic insights explain the reactivity of intermediates in the synthesis of alpha,beta-unsaturated sulfonate esters from aspartic acid derivatives?
- Methodological Answer : The aldehyde intermediate generated by DIBAL reduction undergoes a Wittig-Horner reaction via a stabilized ylide. The phosphoryl group in neopentyl diethoxyphosphoryl methanesulfonate enhances ylide stability, favoring conjugate addition to form the alpha,beta-unsaturated product. Density functional theory (DFT) calculations can model transition states to predict regioselectivity .
Q. How do alternative N-protecting groups (e.g., Fmoc vs. Cbz) influence the stability and downstream reactivity of aspartic acid esters in peptide synthesis?
- Methodological Answer : The Cbz group (benzyloxycarbonyl) offers stability under acidic conditions but requires hydrogenolysis (H₂/Pd) for removal, which may reduce sensitive functional groups. In contrast, Fmoc (fluorenylmethyloxycarbonyl) is base-labile (piperidine cleavage) and compatible with solid-phase synthesis. Comparative studies show Cbz derivatives exhibit higher thermal stability, making them preferable for high-temperature reactions .
Q. What advanced analytical strategies resolve contradictions in spectroscopic data for esterified aspartic acid derivatives?
- Methodological Answer : Conflicting NMR or MS data may arise from rotameric equilibria or residual solvents. Use deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize conformers for clear NMR signals. For GC-MS, derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility and reduce fragmentation ambiguities. Cross-validate with high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
